Precise Anodic Shift of 260 mV: Redox Potential Tuning Compared to Ferrocene and Poly-Ester Analogs
The single methoxycarbonyl substituent raises the half-wave potential (E1/2) of the ferrocene/ferrocenium redox couple to 260 mV versus the ferrocene reference (FcH/FcH+), representing a controlled anodic shift of 260 mV relative to unsubstituted ferrocene [1]. This positions Methoxycarbonylferrocene (compound 1) at the lower end of the tunable range provided by methoxycarbonyl ester derivatives: 1,1′-bis(methoxycarbonyl)ferrocene (2) exhibits an E1/2 of 495 mV, 1,1′,3-tris(methoxycarbonyl)ferrocene (3) exhibits 700 mV, and 1,1′,3,3′-tetrakis(methoxycarbonyl)ferrocene (4) reaches 900 mV, all measured under identical conditions [1].
| Evidence Dimension | Half-wave redox potential (E1/2) |
|---|---|
| Target Compound Data | 260 mV vs FcH/FcH+ |
| Comparator Or Baseline | Ferrocene (0 mV); 1,1′-bis(methoxycarbonyl)ferrocene (495 mV); 1,1′,3-tris(methoxycarbonyl)ferrocene (700 mV); 1,1′,3,3′-tetrakis(methoxycarbonyl)ferrocene (900 mV) |
| Quantified Difference | Shift of +260 mV vs ferrocene; 235–640 mV lower than poly-ester derivatives |
| Conditions | Cyclic voltammetry in 0.1 M CH2Cl2 solution of [n-Bu4N][B(C6F5)4], Pt working electrode, 100 mV s−1 scan rate, referenced to FcH/FcH+ |
Why This Matters
A defined and moderate 260 mV anodic shift enables precise tuning of redox driving force in electrocatalytic cycles or biosensors where an excessively high potential could lead to unwanted side reactions or mediator instability.
- [1] Waniek, S.D., Klett, J., Förster, C. & Heinze, K. (2018). Polysubstituted ferrocenes as tunable redox mediators. Beilstein Journal of Organic Chemistry, 14, 1004–1015, Table 1. https://doi.org/10.3762/bjoc.14.86 View Source
